3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate
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Overview
Description
3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of an anthracene moiety, which is a polycyclic aromatic hydrocarbon, attached to a butyl chain and an isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the oxidation of 9-anthraldehyde oxime to generate the nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with an appropriate dipolarophile to form the isoxazole ring . The reaction conditions often involve the use of oxidizing agents such as sodium hypochlorite or bromine in the presence of a base like sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazoline or isoxazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Isoxazoline or isoxazolidine derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Used in the development of fluorescent tags and sensors due to its unique photophysical properties
Mechanism of Action
The mechanism of action of 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate involves its interaction with various molecular targets. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Anthracen-9-yl-5-tert-butyl-4-nitro-1,2-oxazole: Similar structure but with a nitro group.
Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine: Contains a dimethylisoxazole moiety
Uniqueness
3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate is unique due to its specific combination of an anthracene moiety with an isoxazole ring, which imparts distinct photophysical and biological properties. This makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C22H19NO3 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-anthracen-9-ylbutyl 1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C22H19NO3/c1-15(11-13-25-22(24)20-10-12-23-26-20)21-18-8-4-2-6-16(18)14-17-7-3-5-9-19(17)21/h2-10,12,14-15H,11,13H2,1H3 |
InChI Key |
VWHMIBDBMOONAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)C1=CC=NO1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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